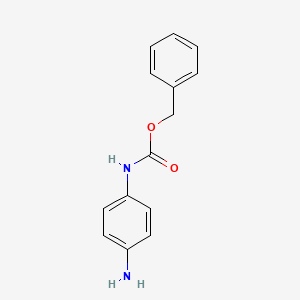

Benzyl N-(4-aminophenyl)carbamate

Übersicht

Beschreibung

Benzyl N-(4-aminophenyl)carbamate is a chemical compound that falls within the broader class of carbamates, which are organic compounds derived from carbamic acid (NH2COOH). Carbamates are known for their diverse applications, including use as pesticides, pharmaceuticals, and intermediates in organic synthesis. The specific structure of benzyl N-(4-aminophenyl)carbamate suggests potential utility in various chemical reactions and possibly in the development of pharmaceutical agents.

Synthesis Analysis

The synthesis of related carbamate compounds often involves the use of protective groups, intermediates, and catalysts to achieve the desired product. For instance, the synthesis of N-(3-carboxylpropyl)-5-amino-2-hydroxy-3-tridecyl-1,4-benzoquinone, a nitrogen-containing benzoquinone, utilized a microwave-assisted Mitsunobu reaction-Claisen rearrangement, followed by several steps including oxidation and displacement reactions . Similarly, the enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate involved an iodolactamization as a key step . These methods highlight the complexity and precision required in the synthesis of carbamate derivatives.

Molecular Structure Analysis

The molecular structure of benzyl N-(4-aminophenyl)carbamate would consist of a benzyl group attached to a carbamate moiety, which in turn is connected to an aniline (4-aminophenyl) group. The presence of the amino group on the phenyl ring could influence the reactivity and interaction of the molecule with other chemical entities. Molecular structure analysis often involves computational studies, such as density functional theory (DFT), to predict the electronic characteristics and molecular geometry, as seen in the study of 4-amino-N-[2 (diethylamino) ethyl] benzamide-tetraphenylborate complex .

Chemical Reactions Analysis

Carbamates can participate in various chemical reactions, including cyclization, aminomethylation, and hydrolysis. For example, the synthesis of N-(substituted 2-hydroxyphenyl)carbamates involved a cyclization mechanism, which was studied in detail to understand the kinetics and mechanism of prodrug activation . Benzyl N-[(benzyloxy)methyl]carbamate was used as an improved aminomethylation electrophile for the synthesis of protected chiral amino acids, demonstrating its utility in synthetic organic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl N-(4-aminophenyl)carbamate, such as solubility, stability, and lipophilicity, would be critical for its application in various fields. Studies on similar compounds, like fluorinated benzyl carbamates of 4-aminosalicylanilides, have investigated their hydro-lipophilic properties using reversed-phase high-performance liquid chromatography, which is essential for understanding their biological activity . The lipophilicity, in particular, is a key factor that influences a compound's pharmacokinetics and distribution within the body.

Wissenschaftliche Forschungsanwendungen

1. Application in Oncology Research

- Summary of Application: Benzyl N-(4-aminophenyl)carbamate, also known as MS-275, has been used in the treatment of metastatic melanoma. It is a histone deacetylase inhibitor that is believed to restore the expression of tumor suppressor genes and induce tumor cell differentiation, growth arrest, and apoptosis .

- Methods of Application: Patients with unresectable AJCC stage IV melanoma refractory to at least one earlier systemic therapy were randomized to receive MS-275 3 mg biweekly (days 1 + 15, arm A) or 7 mg weekly (days 1 + 8 + 15, arm B), in 4-week cycles .

- Results: Among 28 patients enrolled, no objective response was detected. Four (29%) patients in arm A and three (21%) patients in arm B showed disease stabilizations. Median time-to-progression was comparable in both arms with 55.5 versus 51.5 days, respectively .

2. Application in Organic Chemistry

- Summary of Application: Benzyl N-(4-aminophenyl)carbamate has been used in the synthesis of substituted 2,4,6,8,10,12-hexaazaisowurtzitane via direct condensation .

- Methods of Application: The acid-catalyzed condensation between benzyl carbamate and glyoxal in a ratio of 2:1 was examined in a range of polar protic and aprotic solvents .

- Results: Several condensation intermediates were obtained at a higher acidity. A range of solvents were identified: those that react with benzyl carbamate, those that promote the progress of side processes, and those that promote precipitation of condensation intermediates .

Safety And Hazards

Zukünftige Richtungen

The conversion of carbamates to amides in a single-step process is gaining attention because it is more advantageous than the simple amide synthesis from acid chloride and amine . This is due to the poor solubility of some amines in organic solvents, whereas the carbamates are commonly soluble in most of the solvents . Some carbamates, especially benzyl carbamates, are readily available and thus serve conveniently as starting materials .

Eigenschaften

IUPAC Name |

benzyl N-(4-aminophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c15-12-6-8-13(9-7-12)16-14(17)18-10-11-4-2-1-3-5-11/h1-9H,10,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PITLFTKLRFOUEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40460220 | |

| Record name | Benzyl N-(4-aminophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl N-(4-aminophenyl)carbamate | |

CAS RN |

82720-42-1 | |

| Record name | Benzyl N-(4-aminophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

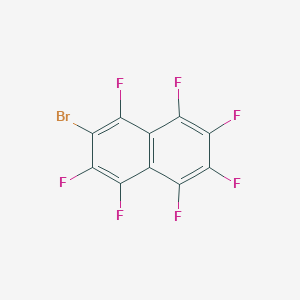

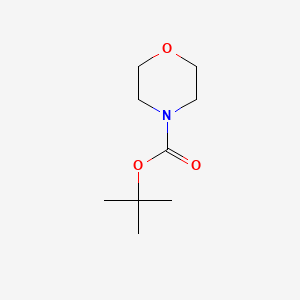

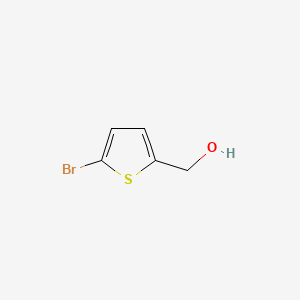

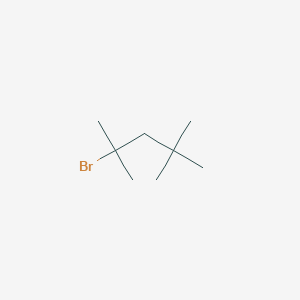

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

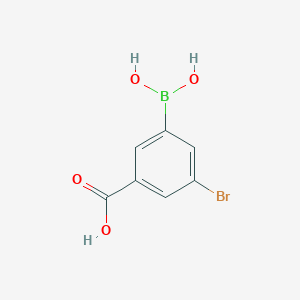

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[b]thiophene-3-carbonitrile](/img/structure/B1279438.png)

![2-Bromo-6-chlorobenzo[d]thiazole](/img/structure/B1279464.png)